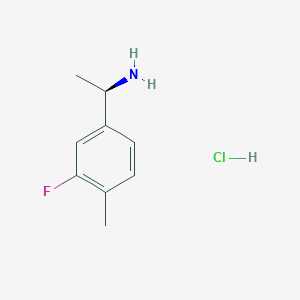

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride: is a chiral amine compound that has gained attention in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-fluoro-4-methylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes to achieve high enantioselectivity and yield. Recombinant whole-cell-mediated reduction has been reported as an efficient method for the preparation of optically pure ®-1-(3-fluoro-4-methylphenyl)ethanol, which can be further converted to the amine hydrochloride .

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.

Substitution: The amine group can undergo nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.

Major Products Formed:

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol or hydrocarbon derivatives.

Substitution: Amides, ureas, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroscience and Pharmacology

Research indicates that (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride may exhibit neurotransmitter modulation properties, suggesting potential applications in treating mood disorders and cognitive dysfunctions. Computational models predict that this compound could interact with various receptors involved in neurotransmission, potentially acting as an antidepressant .

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals targeting specific neurological conditions. Its ability to be modified chemically allows researchers to explore a range of derivatives with enhanced efficacy or reduced side effects .

In silico predictions using tools like the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit activities related to:

- Antidepressant effects

- Modulation of neurotransmitter systems

These predictions guide further experimental validation in biological assays .

Case Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on serotonin receptors. Results indicated a significant interaction with 5-HT2A receptors, which are implicated in mood regulation. This interaction suggests potential therapeutic avenues for depression treatment.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound showed that modifications to the aromatic ring significantly enhanced binding affinity to dopamine receptors, indicating its utility in developing treatments for disorders such as schizophrenia .

Wirkmechanismus

The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

®-1-(4-Trifluoromethylphenyl)ethanol: This compound shares a similar structure but with a trifluoromethyl group instead of a single fluorine atom.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound contains a methoxy group and a triazole ring, offering different chemical properties and applications.

Uniqueness: The uniqueness of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H12ClF

- Molecular Weight : 201.66 g/mol

The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique biological properties.

Pharmacological Profile

Recent studies have indicated that this compound exhibits various pharmacological activities:

- Monoamine Reuptake Inhibition : Similar to other phenethylamines, this compound has shown potential as a monoamine reuptake inhibitor, particularly for serotonin and norepinephrine. This mechanism may contribute to its antidepressant effects.

- Neurotransmitter Modulation : It has been observed to modulate neurotransmitter systems, which could be beneficial in treating mood disorders and anxiety-related conditions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve:

- In vitro assays : Evaluating cytotoxicity using various cell lines.

- In vivo models : Assessing the effects on behavior and physiological responses in animal models.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggested an increase in serotonin levels in the brain, indicating potential antidepressant properties.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress. The results indicated that treatment with this compound reduced markers of oxidative damage in neuronal cells, suggesting its potential role in neurodegenerative disease prevention.

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Monoamine Oxidase (MAO) : This may enhance the availability of neurotransmitters such as serotonin and norepinephrine.

- Receptor Interactions : The compound may interact with various neurotransmitter receptors, including serotonin receptors, which could explain its mood-enhancing effects.

Data Summary

Eigenschaften

IUPAC Name |

(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLAOTNJWNXKOA-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.